1-(1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHANE-1,2-DIONE
Overview
Description
1-(1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHANE-1,2-DIONE is a complex organic compound that features both an indole and a tetrahydroquinoline moiety. These structures are often found in bioactive molecules and pharmaceuticals, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHANE-1,2-DIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone.
Coupling of the Two Moieties: The final step involves coupling the indole and tetrahydroquinoline structures through a suitable linker, often using a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHANE-1,2-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallics (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving indole and tetrahydroquinoline structures.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHANE-1,2-DIONE would depend on its specific interactions with biological targets. Typically, compounds with indole and tetrahydroquinoline structures can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indol-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethane-1,2-dione: Similar structure with an isoquinoline moiety.
1-(1H-Indol-3-yl)-2-(quinolin-1-yl)ethane-1,2-dione: Contains a quinoline ring instead of tetrahydroquinoline.
Uniqueness
1-(1H-INDOL-3-YL)-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHANE-1,2-DIONE is unique due to the combination of indole and tetrahydroquinoline structures, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(15-12-20-16-9-3-2-8-14(15)16)19(23)21-11-5-7-13-6-1-4-10-17(13)21/h1-4,6,8-10,12,20H,5,7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFORWCTVSFTKHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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